Cas no 16714-23-1 (methyl 2-azidobenzoate)

methyl 2-azidobenzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-azido-,methyl ester
- METHYL 2-AZIDOBENZOATE SOLUTION
- METHYL-2-AZIDO BENZOATE
- 2-(methoxycarbonyl)phenyl azide
- 2-Azido-benzoesaeure-methylester
- 2-azidobenzoic acid methyl ester
- 2-azido-benzoic acid methyl ester
- 2-Methoxycarbonylphenyl azide
- AG-E-16515
- Benzoicacid, o-azido-, methyl ester (8CI)
- CTK4D2553
- Methyl o-azidobenzoate
- Methyl2-azidobenzoate
- methyl 2-azidobenzoate
-
- MDL: MFCD00211379
- インチ: InChI=1S/C8H7N3O2/c1-13-8(12)6-4-2-3-5-7(6)10-11-9/h2-5H,1H3
- InChIKey: LGHLODHMWICPLN-UHFFFAOYSA-N
- ほほえんだ: [N-]=[N+]=NC1=CC=CC=C1C(OC)=O
計算された属性
- せいみつぶんしりょう: 177.05391
じっけんとくせい
- 密度みつど: 1.3393 (rough estimate)
- ふってん: 309.07°C (rough estimate)
- フラッシュポイント: 華氏温度:-27.4°f
摂氏度:-33°c - 屈折率: 1.6500 (estimate)
- PSA: 75.06
- 濃度: ~0.5 M in tert-butyl methyl ether
methyl 2-azidobenzoate セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H315-H319-H372
- 警告文: P210-P305+P351+P338-P314
- 危険物輸送番号:UN 2398 3 / PGII
- WGKドイツ:3
- 危険カテゴリコード: 11-38-48/23/24/25
- セキュリティの説明: 16
-
危険物標識:
- ちょぞうじょうけん:−20°C
- セキュリティ用語:AZIDES;AZIDES
methyl 2-azidobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB518827-5g |
Methyl 2-azidobenzoate; . |
16714-23-1 | 5g |
€145.00 | 2025-02-19 | ||
Enamine | EN300-207153-10.0g |
methyl 2-azidobenzoate |
16714-23-1 | 95% | 10.0g |
$109.0 | 2023-07-10 | |
Enamine | EN300-207153-0.1g |
methyl 2-azidobenzoate |
16714-23-1 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Life Chemicals | F2157-0523-10g |
methyl 2-azidobenzoate |
16714-23-1 | 95%+ | 10g |
$655.0 | 2023-09-06 | |
TRC | M292516-500mg |
methyl 2-azidobenzoate |
16714-23-1 | 500mg |
$ 295.00 | 2022-06-04 | ||
Enamine | EN300-207153-2.5g |
methyl 2-azidobenzoate |
16714-23-1 | 95% | 2.5g |
$32.0 | 2023-09-16 | |
Life Chemicals | F2157-0523-0.25g |
methyl 2-azidobenzoate |
16714-23-1 | 95%+ | 0.25g |
$140.0 | 2023-09-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 779741-50ML |
methyl 2-azidobenzoate |
16714-23-1 | ~0.5M in | 50ML |
¥4391.44 | 2022-02-24 | |
Enamine | EN300-207153-1g |
methyl 2-azidobenzoate |
16714-23-1 | 95% | 1g |
$19.0 | 2023-09-16 | |
abcr | AB518827-1g |
Methyl 2-azidobenzoate; . |
16714-23-1 | 1g |
€103.00 | 2023-09-01 |
methyl 2-azidobenzoate 関連文献
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1. Cyclisation of ortho-substituted N-arylbenzimidoyl nitrenes. Part 2. Preferential cyclisations at an ortho-position bearing a methoxycarbonyl groupThomas L. Gilchrist,Paul F. Gordon,David F. Pipe,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1979 2303
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Kazuya Sugiyama,Yuki Sakata,Takashi Niwa,Suguru Yoshida,Takamitsu Hosoya Chem. Commun. 2022 58 6235
methyl 2-azidobenzoateに関する追加情報
Benzoic Acid, 2-Azido-, Methyl Ester (CAS No. 16714-23-1)
The compound Benzoic acid, 2-azido-, methyl ester, also known by its CAS registry number 16714-23-1, is a significant organic compound with a wide range of applications in various fields of chemistry and materials science. This compound is characterized by its structure, which includes a benzoic acid moiety substituted with an azide group at the second position and a methyl ester group. The azide functionality introduces unique chemical properties, making this compound highly versatile in both academic research and industrial applications.
Recent advancements in organic synthesis have highlighted the importance of azide-containing compounds like Benzoic acid, 2-azido-, methyl ester in click chemistry reactions. These reactions are known for their efficiency and selectivity, enabling the rapid construction of complex molecular architectures. The azide group in this compound serves as a valuable component in the formation of triazole rings through the Huisgen cycloaddition reaction, a cornerstone of click chemistry. This has led to its extensive use in drug discovery, polymer synthesis, and materials engineering.
In the context of drug delivery systems, Benzoic acid, 2-azido-, methyl ester has been explored as a precursor for bioconjugation. Its ability to undergo selective chemical transformations makes it an ideal candidate for modifying biomolecules such as proteins and nucleic acids. Researchers have demonstrated that this compound can be used to create bioactive surfaces for medical devices or to develop targeted drug delivery systems with enhanced specificity.
The methyl ester functionality of this compound adds another layer of utility. It enhances the solubility of the molecule in organic solvents, facilitating its use in various synthetic protocols. Additionally, the ester group can be readily transformed into other functional groups through hydrolysis or transesterification reactions, providing chemists with a versatile platform for further modifications.
Recent studies have also focused on the application of Benzoic acid, 2-azido-, methyl ester in materials science. For instance, it has been employed as a building block for synthesizing novel polymers with tailored mechanical and electronic properties. The azide group's reactivity allows for the incorporation of functional groups that can enhance the material's performance in applications such as sensors or actuators.
In terms of synthesis, several efficient methods have been developed to prepare Benzoic acid, 2-azido-, methyl ester. These methods often involve nucleophilic substitution reactions or coupling techniques that leverage the reactivity of azide ions. The choice of synthetic pathway depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.
The growing interest in sustainable chemistry has also led researchers to investigate greener synthesis routes for this compound. For example, catalytic methods using transition metal catalysts or enzymatic approaches have been explored to minimize waste and improve atom economy. These efforts align with global initiatives to promote environmentally friendly chemical practices.
In conclusion, Benzoic acid, 2-azido-, methyl ester (CAS No. 16714-23-1) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties and versatility make it an invaluable tool in modern organic synthesis and materials development. As research continues to uncover new applications and efficient synthesis routes for this compound, its role in advancing scientific innovation is expected to grow further.
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